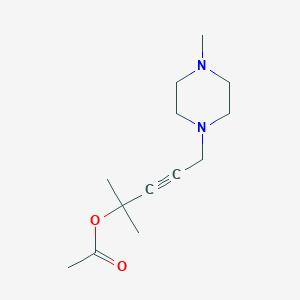
2-Methyl-5-(4-methylpiperazin-1-yl)pent-3-yn-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(4-methylpiperazin-1-yl)pent-3-yn-2-yl acetate is a synthetic organic compound that belongs to the class of acetates. It is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)pent-3-yn-2-yl acetate typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of an appropriate amine with a dihaloalkane under basic conditions.
Alkylation: The piperazine ring is then alkylated using an alkyl halide to introduce the methyl group.
Acetylation: The final step involves the acetylation of the resulting compound using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(4-methylpiperazin-1-yl)pent-3-yn-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
2-Methyl-5-(4-methylpiperazin-1-yl)pent-3-yn-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(4-methylpiperazin-1-yl)pent-3-yn-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring enhances its binding affinity to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in the treatment of schizophrenia and related psychoses.
3-(4-methylpiperazin-1-yl)aniline: Used in early discovery research for its unique chemical properties.
2-(4-Methyl-piperazin-1-yl)-ethylamine: Investigated for its potential in various chemical reactions.
Uniqueness
2-Methyl-5-(4-methylpiperazin-1-yl)pent-3-yn-2-yl acetate is unique due to its specific structural features, such as the presence of both a piperazine ring and an acetyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
[2-methyl-5-(4-methylpiperazin-1-yl)pent-3-yn-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-12(16)17-13(2,3)6-5-7-15-10-8-14(4)9-11-15/h7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJOJSWACJRMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C#CCN1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-methyl-5-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5873017.png)
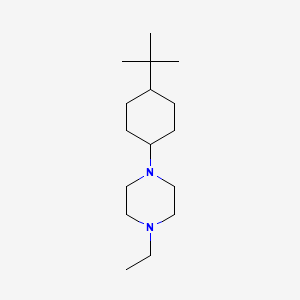
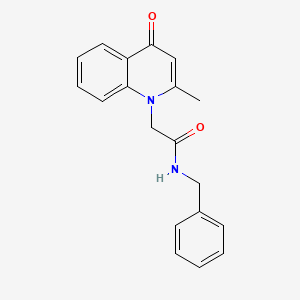
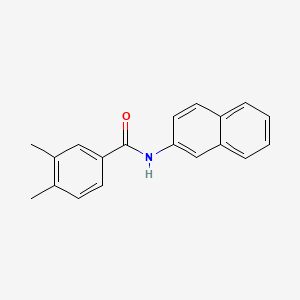
![2-[(4-isopropylbenzyl)thio]-1H-benzimidazole](/img/structure/B5873045.png)
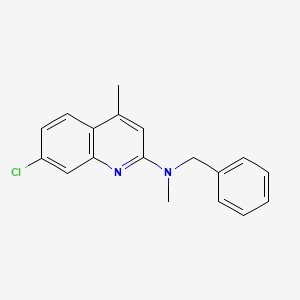
![5-isopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5873053.png)
![4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile](/img/structure/B5873062.png)

![4-[(2,4-Difluorophenyl)methyl]morpholine](/img/structure/B5873072.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5873080.png)
![tert-butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5873091.png)
![N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5873096.png)

